1-(2-hydroxyethyl)-1-methylguanidine

Description

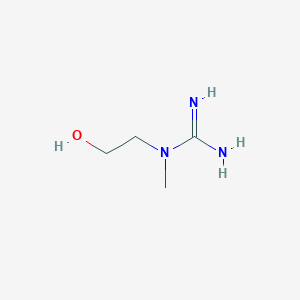

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-7(2-3-8)4(5)6/h8H,2-3H2,1H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUDDOFSUHQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158630 | |

| Record name | N-(2-Hydroxyethyl)-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-32-8 | |

| Record name | N-(2-Hydroxyethyl)-N-methylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-methylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-N-methylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-1-methylguanidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1-(2-hydroxyethyl)-1-methylguanidine, a substituted guanidine with potential applications in pharmaceutical and biochemical research. This document outlines two plausible synthetic pathways and details the expected analytical characterization of the target compound based on spectroscopic data from analogous structures.

Introduction

Guanidinium-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic interactions with biological targets. This compound, a simple N,N-disubstituted guanidine, presents a scaffold with potential for further chemical modification and exploration of its biological properties. This guide offers detailed protocols for its synthesis and a thorough description of its expected analytical profile to aid researchers in its preparation and identification.

Synthesis of this compound

Two primary and reliable methods are proposed for the synthesis of this compound, starting from commercially available 2-(methylamino)ethanol. These methods involve the guanidinylation of the secondary amine using either cyanamide or S-methylisothiourea sulfate.

Synthetic Pathway Overview

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

2.2.1. Method A: Reaction with Cyanamide

This method involves the direct addition of 2-(methylamino)ethanol to cyanamide. The reaction is typically carried out in a suitable solvent and may require heating.

-

Materials:

-

2-(Methylamino)ethanol (1.0 eq)

-

Cyanamide (1.1 eq)

-

Ethanol or Water (as solvent)

-

Hydrochloric acid (for salt formation, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylamino)ethanol in ethanol.

-

Add cyanamide portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the free base is desired, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography.

-

For the hydrochloride salt, cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid in ethanol until the pH is acidic. The precipitated salt can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

2.2.2. Method B: Reaction with S-Methylisothiourea Sulfate

This is a common method for guanidinylation, where the amine displaces the methylthio group from S-methylisothiourea.

-

Materials:

-

2-(Methylamino)ethanol (1.0 eq)

-

S-Methylisothiourea sulfate (0.55 eq)

-

Aqueous sodium hydroxide or other base

-

Ethanol or Water (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve S-methylisothiourea sulfate in water.

-

Add 2-(methylamino)ethanol to the solution.

-

Adjust the pH of the reaction mixture to approximately 10-11 with an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC. The evolution of methanethiol indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization of this compound

The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₄H₁₁N₃O |

| Molecular Weight | 117.15 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | s | 3H | N-CH₃ |

| ~3.2 - 3.4 | t | 2H | N-CH₂ -CH₂-OH |

| ~3.6 - 3.8 | t | 2H | N-CH₂-CH₂ -OH |

| ~4.8 (broad) | s | 1H | OH |

| ~7.0 - 7.5 (broad) | s | 2H | NH₂ (exchangeable with D₂O) |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~35 - 40 | N-C H₃ |

| ~50 - 55 | N-C H₂-CH₂-OH |

| ~58 - 62 | N-CH₂-C H₂-OH |

| ~158 - 162 | Guanidinium Carbon (C =N) |

3.2.3. FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H and O-H stretching (broad) |

| 2850 - 2960 | C-H stretching (aliphatic) |

| ~1650 | C=N stretching (guanidinium) |

| 1560 - 1640 | N-H bending |

| ~1050 | C-O stretching (primary alcohol) |

3.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 118.0975 | [M+H]⁺ (Calculated for C₄H₁₂N₃O⁺) |

| 100.0869 | [M+H - H₂O]⁺ |

| 87.0763 | [M+H - CH₂OH]⁺ |

| 71.0658 | [M+H - CH₂CH₂OH]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for Synthesis, Purification, and Characterization.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related guanidine-containing molecules for various biological applications. The straightforward synthetic routes and clear characterization guidelines should enable the efficient production and verification of this compound for further studies.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-hydroxyethyl)-1-methylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a small organic molecule featuring a highly basic guanidinium group. The presence of both a hydroxyl and a methyl substituent on one of the nitrogen atoms of the guanidine core influences its physicochemical properties, which are critical for its potential applications in medicinal chemistry and drug development. Guanidine-containing compounds are known for a wide range of biological activities, including roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and modulators of ion channels.[1][2] A thorough understanding of the physicochemical characteristics of this compound is therefore essential for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data, outlines detailed experimental protocols for its characterization, and discusses its potential biological relevance within the broader class of guanidine derivatives.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the known information for the parent compound and its dihydrogen phosphate salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H11N3O | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| CAS Number | 13429-32-8 | [3] |

| Vapour Pressure | 0.0286 mmHg at 25°C | [3] |

| Predicted logP | -0.34730 (for 1-(2-hydroxyethyl)guanidine) | [4] |

| Predicted pKa | 15.21 ± 0.10 (for 1-(2-hydroxyethyl)guanidine) | [4] |

Table 2: Properties of this compound dihydrogen phosphate

| Property | Value | Source |

| Molecular Formula | C4H12N3O4P | [5] |

| Molecular Weight | 197.13 g/mol | [5] |

| CAS Number | 6903-79-3 | [5] |

| Melting Point | 244 °C (decomposes) | [5] |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, standard methodologies for the determination of its key physicochemical properties.

Determination of pKa (Acid Dissociation Constant)

The guanidinium group is strongly basic, and its pKa is a critical parameter for understanding its ionization state at physiological pH.[6] A potentiometric titration method is a standard approach for determining pKa values.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.

-

Titration Setup: Place the solution in a thermostatted vessel maintained at 25 °C. Use a calibrated pH electrode to monitor the pH of the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more accurate results, derivative plots (e.g., d(pH)/dV vs. V) can be used to precisely locate the equivalence point. Computational methods can also be used to refine the pKa value from the titration data.[7][8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[9][10]

Protocol:

-

Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is in its neutral (un-ionized) form. Pre-saturate the 1-octanol with the buffer and the buffer with 1-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated buffer.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of pre-saturated 1-octanol.

-

Equilibration: Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

-

Concentration Measurement: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's bioavailability.[12]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water or a buffer of a specific pH in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.[13]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet), the two methylene groups of the hydroxyethyl chain (likely two triplets, or more complex multiplets if there is restricted rotation), and exchangeable protons on the guanidinium nitrogens and the hydroxyl group. The chemical shifts of the methylene protons adjacent to the nitrogen and oxygen atoms will be in the downfield region. For comparison, the ¹H NMR spectrum of methylguanidine in water shows a prominent singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons of the hydroxyethyl group, and the central carbon of the guanidinium group. The guanidinium carbon is expected to resonate at a significantly downfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of the compound.

-

Electrospray Ionization (ESI): Given the basic nature of the guanidine group, positive-ion ESI-MS would be the method of choice. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 118.1.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve fragmentation of the hydroxyethyl chain and cleavage of the C-N bonds of the guanidinium core. Common fragmentation pathways for guanidino compounds have been studied and can aid in structural confirmation.[14]

Biological Context and Potential Signaling Pathways

While no specific biological targets or signaling pathways have been elucidated for this compound, the broader class of guanidine-containing compounds exhibits a wide array of pharmacological activities.[1][6] These activities often stem from the ability of the protonated guanidinium group to interact with negatively charged residues in biological targets through hydrogen bonding and electrostatic interactions.

Potential areas of biological relevance for guanidine derivatives include:

-

Enzyme Inhibition: Many guanidine-containing molecules are known to inhibit enzymes such as nitric oxide synthases (NOS), protein arginine deiminases (PADs), and certain proteases.[15]

-

Ion Channel Modulation: The guanidinium group can interact with the pores of ion channels, leading to either blocking or modulation of ion flow.

-

Receptor Binding: Guanidine derivatives can act as ligands for various receptors, including adrenergic, imidazoline, and muscarinic receptors.[16]

-

Antimicrobial Activity: The cationic nature of the guanidinium group can lead to disruption of bacterial cell membranes, conferring antimicrobial properties.[17]

Further research is required to determine if this compound exhibits any of these activities and to identify its specific molecular targets and associated signaling pathways.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Conclusion

This compound is a molecule of interest due to its guanidine core, a privileged scaffold in medicinal chemistry. While fundamental properties such as its molecular formula and weight are known, a comprehensive experimental characterization of its physicochemical profile, including pKa, logP, and aqueous solubility, is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear path for obtaining this critical data. Such information is indispensable for any future research aimed at exploring the therapeutic potential of this compound and for the rational design of new, more potent, and selective guanidine-based drugs. Further investigation into its biological activities is warranted to uncover its specific molecular targets and mechanisms of action.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-hydroxyethyl)-N-methylguanidine | CAS#:13429-32-8 | Chemsrc [chemsrc.com]

- 4. 1-(2-HYDROXYETHYL)GUANIDINE|lookchem [lookchem.com]

- 5. This compound dihydrogen phosphate | 6903-79-3 [chemicalbook.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. waters.com [waters.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 16. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2-hydroxyethyl)-1-methylguanidine Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-hydroxyethyl)-1-methylguanidine dihydrogen phosphate, more commonly known as Creatinol-O-Phosphate (COP), is a synthetic compound that has been investigated for its cardioprotective and cardiotonic properties. Developed in the mid-20th century, it has been primarily used in some European countries as an adjunct therapy for cardiovascular conditions such as cardiac insufficiency and arrhythmias. Its mechanism of action is thought to involve the preservation of cellular energy metabolism, particularly in myocardial cells under stressful or hypoxic conditions. This guide provides a comprehensive overview of the available technical data on Creatinol-O-Phosphate, including its chemical properties, synthesis, biological effects, and the experimental methodologies used to evaluate them.

Chemical and Physical Properties

Creatinol-O-Phosphate is the dihydrogen phosphate salt of this compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound dihydrogen phosphate | [1][2] |

| Synonyms | Creatinol-O-Phosphate, COP, Aplodan, N-Methyl-N-(beta-hydroxyethyl)guanidine O-phosphate | [1][2][3] |

| CAS Number | 6903-79-3 | [1] |

| Molecular Formula | C4H12N3O4P | [1] |

| Molecular Weight | 197.13 g/mol | [1] |

| Melting Point | 240-243 °C | [1] |

| Appearance | Solid | [2] |

| Therapeutic Function | Cardiotonic | [1] |

Synthesis

A documented method for the synthesis of Creatinol-O-Phosphate involves the phosphorylation of creatinol. The process can be carried out by reacting creatinol with partially hydrolyzed phosphoryl chloride or through the dehydration of its phosphate salt. An alternative synthesis route involves the addition of N-methylamino ethanol to bis-p-nitrobenzylphosphocyanamide, followed by hydrogenolysis to yield Creatinol N-phosphate, which can then be rearranged to Creatinol-O-Phosphate by heating.[4]

A patented synthesis method describes reacting a creatinol sulfate compound with sulfuric acid to form a protected creatinol sulfate intermediate. This intermediate is then reacted with a phosphorylating agent such as phosphorus pentoxide (P₂O₅), chlorophosphoric acid (ClPO₃H₂), or phosphorus oxychloride (POCl₃) to form a Creatinol-O-Phosphate solution, which is subsequently crystallized.[5]

Biological Activity and Mechanism of Action

Creatinol-O-Phosphate has demonstrated significant anti-ischemic and anti-arrhythmic activities, which are associated with improved ionic balance and cardiac performance.[2] These effects are particularly evident in pharmacological and clinical conditions involving hypoxic damage to the heart muscle.[2]

The primary mechanism of action is believed to be the stabilization of cellular membranes and the enhancement of energy metabolism within muscle tissues, particularly under ischemic conditions.[3][6] It is suggested that Creatinol-O-Phosphate exerts its cardioprotective effect through an action on anaerobic glycolysis.[6] By supporting cellular energy metabolism, especially in myocardial cells, it enhances heart muscle function during periods of stress or oxygen deprivation.[3]

Proposed Signaling Pathway in Cardioprotection

The cardioprotective effects of Creatinol-O-Phosphate are linked to the preservation of cellular energy homeostasis during ischemic events. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed mechanism of Creatinol-O-Phosphate in cardioprotection during ischemia.

Pharmacokinetics

Pharmacokinetic studies have shown that Creatinol-O-Phosphate administered intramuscularly is completely absorbed.[2] It distributes to all organs, with a particular concentration in the kidney, liver, and myocardium.[2] The compound is dephosphorylated in the kidney and liver before being eliminated in the urine.[2] Creatinol-O-Phosphate is capable of crossing the myocardial cell membrane and concentrating in the cytosoluble fraction.[2]

Preclinical and Clinical Studies

Preclinical Data

Studies on isolated rat hearts have demonstrated that pretreatment with Creatinol-O-Phosphate improves the recovery of contractility after hypoxia or ischemia.[6] A positive inotropic effect was observed in normoxic conditions when glucose was present in the perfusion solution.[6] The presence of Creatinol-O-Phosphate during hypoxia improved the recovery of contraction after reoxygenation in a dose-dependent manner.[6]

Table 1: Effect of Creatinol-O-Phosphate on Recovery of Contractility in Isolated Rat Hearts

| Condition | Treatment | Outcome | Reference |

|---|---|---|---|

| Hypoxia/Reoxygenation | Creatinol-O-Phosphate | Improved recovery of contraction (dose-dependent) | [6] |

| Ischemia/Reperfusion | Creatinol-O-Phosphate (before ischemia) | Higher recovery of contractility than controls | [6] |

| Ischemia/Reperfusion | Creatinol-O-Phosphate (during reperfusion) | Accelerated recovery of contractility |[6] |

In conscious dogs with chronically implanted electromagnetic probes, Creatinol-O-Phosphate increased cardiac work and improved myocardial metabolic parameters such as the delta redox potential across the heart, the lactate/pyruvate ratio, and excess lactate.[7] These effects are likely due to an enhanced myocardial oxygen supply-consumption ratio.[7]

Creatinol-O-Phosphate has been shown to be active in delaying the onset of aconitine-induced arrhythmias in guinea-pig atria and antagonized chloroform-induced ventricular fibrillation in mice.

Clinical Data

A double-blind clinical trial in patients with inadequate coronary circulation (including those with recent myocardial infarction and angina pectoris) showed that Creatinol-O-Phosphate significantly improved rhythm disturbances, chest pains, and symptoms of contractility failure compared to a placebo.

In a study of patients with acute myocardial infarction, treatment with Creatinol-O-Phosphate (3.06 g i.v./24 h for 3 days) in addition to standard therapy resulted in a significant decrease (33-49%) in serum levels of cardiac enzymes (GOT, GPT, LDH, HBDH, CK, and MBCK) compared to the control group. This effect was attributed to the protective action of Creatinol-O-Phosphate on cell membrane permeability.

Table 2: Effect of Creatinol-O-Phosphate on Serum Enzymes in Acute Myocardial Infarction

| Enzyme | Percentage Decrease with COP vs. Control | Statistical Significance | Reference |

|---|

| GOT, GPT, LDH, HBDH, CK, MBCK | 33 - 49% | p < 0.01 | |

Experimental Protocols

Isolated Rat Heart Perfusion (Langendorff)

Objective: To assess the effect of Creatinol-O-Phosphate on the recovery of cardiac contractility following hypoxia or ischemia.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. The hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

-

Experimental Groups:

-

Control Group: Hearts are subjected to a period of normoxic perfusion, followed by a period of hypoxia (gassing with 95% N₂ and 5% CO₂) or ischemia (complete cessation of flow), and then a reperfusion period with normoxic solution.

-

Treatment Group: Creatinol-O-Phosphate (e.g., 100 µmol/l) is added to the perfusion solution before, during, or after the hypoxic/ischemic period.

-

-

Data Acquisition: A balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dt) and fall (-dP/dt) are continuously recorded.

-

Data Analysis: The recovery of contractile function during reperfusion is expressed as a percentage of the pre-ischemic baseline values. Statistical analysis is performed using appropriate tests (e.g., ANOVA, t-test).

Experimental Workflow for Isolated Heart Studies

Caption: Workflow for studying Creatinol-O-Phosphate in an isolated rat heart model.

Analytical Methodology

General HPLC Method for Guanidino Compounds:

-

Sample Preparation: Deproteinization of plasma or tissue homogenates is typically the first step, often using acetonitrile or perchloric acid.

-

Chromatographic Separation: A cation-exchange column is frequently used for the separation of guanidino compounds.

-

Mobile Phase: A common mobile phase consists of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium phosphate) at a specific pH.

-

Detection: UV detection is a common method. For enhanced sensitivity and specificity, post-column derivatization with a fluorogenic reagent like ninhydrin can be employed, followed by fluorescence detection.

Conclusion

This compound dihydrogen phosphate (Creatinol-O-Phosphate) is a compound with demonstrated cardioprotective and anti-arrhythmic properties. Preclinical and clinical evidence suggests its potential utility in conditions of myocardial ischemia and heart failure. The primary mechanism of action appears to be related to the preservation of cellular energy metabolism and membrane integrity. While the existing data provides a solid foundation for its pharmacological profile, further research is warranted to elucidate the precise molecular signaling pathways involved and to establish more detailed quantitative efficacy and safety data through larger, well-controlled clinical trials. The development and validation of specific analytical methods for its quantification in biological samples would also be beneficial for future pharmacokinetic and pharmacodynamic studies.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. US20230102999A1 - Deuterated niclosamide - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. rjpn.org [rjpn.org]

- 6. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crearene.com [crearene.com]

Biological activity of novel guanidine compounds

An In-depth Guide to the Biological Activity of Novel Guanidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form strong hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This technical guide explores the diverse biological activities of novel guanidine-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms and workflows. Guanidine derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[3][4][5]

Anticancer Activity

Novel guanidine derivatives are being extensively investigated for their potential as anticancer agents.[2] Their mechanisms of action are diverse, but a prominent strategy involves the targeting of DNA.[6][7]

Mechanism of Action: DNA Interaction

Many guanidinium compounds are positively charged and can interact with the negatively charged phosphate backbone of DNA. This interaction often occurs in the minor groove of the DNA helix.[7] This binding can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

A series of novel guanidine derivatives (7a–j) were synthesized and evaluated for their DNA-binding capabilities.[6] The binding affinity was quantified using UV-Visible spectroscopy to determine the binding constant (Kb). Molecular docking studies further elucidated the interaction, showing hydrogen bonding and hydrophobic interactions within the DNA minor groove.[7]

Quantitative Data: Anticancer Activity

The anticancer efficacy of novel guanidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-hydroxyguanidine derivatives | L1210 (Leukemia) | 7.80 - 126 | [8] |

| Guanidine-containing terpenoids | Colo 205 (Colon) | Exhibits excellent results | [9] |

| Guanidine-containing terpenoids | Colo 320 (Colon) | Exhibits excellent results | [9] |

| 3,4'-bis-guanidinium diphenyl | HL-60 (Leukemia) | Induces ~30-60% apoptosis | [10] |

| Mono-guanidinium compounds | HL-60 (Leukemia) | Induces 82-92% apoptosis | [10] |

Note: Specific IC50 values for the terpenoids were not provided in the abstract, but their activity was noted as superior to the cisplatin control.[9]

Antimicrobial Activity

Guanidine-based compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][11] Their cationic nature is key to their primary mechanism of action: disruption of the microbial cell membrane.

Mechanism of Action: Membrane Disruption

The positively charged guanidinium group interacts electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[2][12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC | Reference |

| Modified Guanidine-based Polymer (E-PHGC) | E. coli | 7.8 ppm | [12] |

| Modified Guanidine-based Polymer (E-PHDGC) | E. coli | 31.2 ppm | [12] |

| Cationic Guanidine Compound (CatDex) | S. mutans | 50 µmol L⁻¹ | [13] |

| Cationic Guanidine Compound (CatDex) | P. gingivalis | 50 µmol L⁻¹ | [13] |

| Labdane-epoxy-oyl guanidines | Gram-positive & Gram-negative bacteria | Effective | [11] |

| Labdane-epoxy-oyl guanidines | Candida albicans | Effective | [11] |

Antiviral Activity

The development of broad-spectrum antiviral agents is a significant goal in drug discovery. Certain guanidine derivatives have shown promise in this area, with activity reported against viruses such as HIV and Rous sarcoma virus.[8][14]

Reported Antiviral Effects

-

HIV-1 Tat-TAR Interaction Inhibition: A series of substituted guanidine indole derivatives were designed to inhibit the crucial interaction between the HIV-1 transactivator protein (Tat) and the trans-activation response element (TAR) RNA, which is essential for viral transcription.[14] One compound, a-7, showed moderate anti-HIV-2 potency with an EC50 of 58.14 µM.[14]

-

Inhibition of Viral Transformation: N-hydroxyguanidine derivatives were tested for their ability to inhibit the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus. The most active compounds were about 100-fold more potent than the parent hydroxyguanidine, with ID50 values ranging from 2.76 to 195.2 µM.[8]

Experimental Protocols

The discovery and validation of novel guanidine compounds involve a multi-step process encompassing synthesis, purification, characterization, and biological evaluation.

General Synthesis of Guanidine Derivatives (Guanylation)

A common method for synthesizing guanidine derivatives is through the guanylation of primary or secondary amines. This can be achieved using various guanylating agents.

Protocol Example: Guanylation using Cyanamide [9][15]

-

Reactant Preparation: The starting amine is dissolved in a suitable solvent system, such as an ethanol-water solution.

-

Reaction: Sodium hydrogencyanamide (or another cyanamide source) is added to the solution. The reaction may be catalyzed by an acid or a Lewis acid like scandium(III) triflate to proceed under mild conditions.[15]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography to yield the pure guanidine derivative.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

DNA-Binding Assay (UV-Visible Spectroscopy)

This protocol is used to determine the binding affinity of a compound to DNA.[7]

-

Preparation: Solutions of the synthesized guanidine compound (e.g., 50 µM) and salmon sperm DNA (SS-DNA) are prepared in a suitable buffer (e.g., Tris-HCl).

-

Titration: The absorption spectrum of the guanidine compound is recorded. Aliquots of the SS-DNA solution are incrementally added to the compound solution.

-

Measurement: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum is recorded again.

-

Analysis: Changes in the absorbance and shifts in the wavelength of maximum absorbance (hyperchromic or hypochromic shifts) are observed. These changes are used to calculate the intrinsic binding constant (Kb) by plotting the data according to the Wolfe-Shimer equation or similar models. A higher Kb value indicates a stronger binding affinity.[7]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium (e.g., Luria-Bertani broth).

-

Serial Dilution: The guanidine compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Conclusion

Novel guanidine compounds represent a versatile and highly promising class of molecules in drug discovery. Their inherent chemical properties allow for diverse biological activities, with particularly strong evidence for their potential as anticancer and antimicrobial agents. The ability to systematically modify the guanidine scaffold enables fine-tuning of activity, selectivity, and pharmacokinetic properties.[10][16] The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of these compounds. Continued research in this area, focusing on structure-activity relationships and mechanistic studies, is crucial for translating the potential of these compounds into clinically effective therapeutics.[3][17]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, structural elucidation and biological evaluations of new guanidine-containing terpenoids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of substituted guanidine indole derivatives as potential inhibitors of HIV-1 Tat-TAR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guanidine synthesis by guanylation [organic-chemistry.org]

- 16. Guanidine modification improves functions of natural RNA-targeting alkaloids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05833F [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

"1-(2-hydroxyethyl)-1-methylguanidine" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-hydroxyethyl)-1-methylguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a guanidine derivative. While direct and extensive research on its specific mechanism of action is limited, a comprehensive understanding can be extrapolated from its phosphate salt, creatinolfosfate (this compound dihydrogen phosphate), and the broader class of guanidine compounds. This technical guide synthesizes the available scientific literature to present a putative multi-faceted mechanism of action for this compound, focusing on its roles in cardioprotection, energy metabolism, enzyme inhibition, and ion channel modulation. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities.[1] this compound belongs to this class and is the core structure of the drug creatinolfosfate, which is used as a cardiotonic and for myocardial protection. The biological activities of guanidine compounds are extensive, ranging from anti-inflammatory and anti-diabetic to neuroprotective and anti-cancer effects.[2][3] This guide will explore the likely mechanisms of action of this compound by examining the well-documented effects of its phosphate form and related guanidine analogs.

Putative Core Mechanisms of Action

The mechanism of action for this compound is likely multifaceted, primarily revolving around cellular energy metabolism and the modulation of key enzymatic and ion channel functions.

Cardioprotection and Enhancement of Cellular Energy Metabolism

The most well-documented effects of the phosphate form, creatinolfosfate, are its cardioprotective actions, particularly under ischemic (low oxygen) conditions.[4]

2.1.1. Proposed Mechanism

Creatinolfosfate is believed to exert its cardioprotective effects through several mechanisms:

-

Anaerobic Glycolysis Support: It is suggested to have a direct action on anaerobic glycolysis, the primary energy production pathway when oxygen is scarce.[4] By potentially acting as an intracellular buffer, it may prevent the significant drop in pH caused by lactic acid accumulation, allowing for sustained energy production.[5]

-

ATP Regeneration: As a structural analog of creatine, it can serve as a precursor for the synthesis of phosphocreatine. Phosphocreatine is a critical molecule in cellular energy buffering, rapidly regenerating ATP from ADP, which is essential for maintaining the function of high-energy-demand tissues like the heart and brain.[5][6][7]

2.1.2. Quantitative Data on Cardioprotective Effects

| Parameter | Observation | Reference |

| Cardiac Contractility | Improved recovery after hypoxia and ischemia. | [4] |

| Inotropic Effect | Positive inotropic effect in the presence of glucose. | [4] |

| Myocardial Lesions | Dose-dependent reduction in the number and size of isoprenaline-induced lesions. | [8] |

| Ventricular Arrhythmias | Marked reduction in the incidence and duration of ventricular tachycardia and fibrillation following coronary artery ligation. | [9] |

2.1.3. Experimental Protocol: Isolated Heart Perfusion (Langendorff Model)

A standard method to assess the cardioprotective effects of a compound like creatinolfosfate is the Langendorff-perfused isolated heart model.

-

Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

-

Ischemia-Reperfusion Injury: A period of global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.

-

Drug Administration: Creatinolfosfate (or this compound) is added to the perfusion buffer before and/or after the ischemic period.

-

Data Acquisition: Cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt) are continuously monitored.

-

Biochemical Analysis: At the end of the experiment, heart tissue can be collected to measure ATP, phosphocreatine, and lactate levels.

2.1.4. Signaling Pathway Diagram

Caption: Proposed cardioprotective mechanism of this compound.

Enzyme Inhibition

Guanidine derivatives are known to inhibit various enzymes, with Nitric Oxide Synthase (NOS) being a notable target.

2.2.1. Proposed Mechanism

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by iNOS is implicated in inflammatory conditions. Guanidine compounds, being structurally similar to the NOS substrate L-arginine, can act as competitive inhibitors.

2.2.2. Quantitative Data on NOS Inhibition by Guanidine Compounds

| Compound | Target | IC50 / Potency | Reference |

| Aminoguanidine | iNOS | Potent inhibitor | [10] |

| N,N'-diaminoguanidine | iNOS | ~30-fold less potent than aminoguanidine | [10] |

| Methylguanidine | iNOS | ~100-fold less potent than aminoguanidine | [3] |

| 1,1-dimethylguanidine | iNOS & cNOS | Potent inhibitor of both | [3] |

| 1-amino-2-hydroxy-guanidine | iNOS | More potent than NG-methyl-L-arginine | [10] |

2.2.3. Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

-

Enzyme Source: Purified recombinant iNOS or cell lysates from cytokine-stimulated macrophages (e.g., RAW 264.7).

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C.

-

Quantification of NO Production: Measure the accumulation of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2.2.4. Signaling Pathway Diagram

Caption: Inhibition of Nitric Oxide Synthase by a guanidine compound.

Modulation of Ion Channels and Neurotransmitter Receptors

Guanidine compounds have been shown to modulate the activity of various ion channels and neurotransmitter receptors.

2.3.1. Proposed Mechanisms

-

Voltage-Gated Potassium (Kv) Channels: Guanidine can inhibit Kv channels, leading to a prolongation of the action potential. This effect is thought to contribute to its ability to enhance neurotransmitter release at the neuromuscular junction.[11][12]

-

GABA and Glycine Receptors: Some guanidino compounds can inhibit responses to the inhibitory neurotransmitters GABA and glycine, potentially by blocking the associated chloride channels.[13] Conversely, creatine, a related metabolite, has been shown to promote the differentiation of GABA-ergic neurons.[4]

2.3.2. Signaling Pathway Diagram

Caption: Modulation of neuronal ion channels by this compound.

Conclusion

The mechanism of action of this compound, inferred from its phosphate derivative and the broader class of guanidine compounds, is likely to be multifaceted. The primary effects appear to be centered on enhancing cellular energy metabolism, particularly under conditions of stress such as ischemia, which underlies its cardioprotective properties. Additionally, its potential to inhibit nitric oxide synthase and modulate key ion channels suggests a broader range of pharmacological activities that could be therapeutically relevant. Further direct investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its pharmacological profile and potential for new therapeutic applications. This guide provides a foundational framework for such future research.

References

- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KINETIC STUDIES OF THE REVERSE REACTION CATALYSED BY ADENOSINE TRIPHOSPHATE-CREATINE PHOSPHOTRANSFERASE. THE INHIBITION BY MAGNESIUM IONS AND ADENOSINE DIPHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Creatine treatment promotes differentiation of GABA-ergic neuronal precursors in cultured fetal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Creatine Supplementation Upregulates mTORC1 Signaling and Markers of Synaptic Plasticity in the Dentate Gyrus While Ameliorating LPS-Induced Cognitive Impairment in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of creatine phosphate on the contractile activity in acutely failing rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decreased GABA+ ratios referenced to creatine and phosphocreatine in the left dorsolateral prefrontal cortex of females of reproductive age with major depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creatine phosphate suppresses ventricular arrhythmias resulting from coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of endotoxin-induced multiple organ dysfunction by 1-amino-2-hydroxy-guanidine, a potent inhibitor of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active Rho Detection Kit | Cell Signaling Technology [cellsignal.com]

- 12. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Physicochemical Properties of 1-(2-hydroxyethyl)-1-methylguanidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a substituted guanidine derivative of interest in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly its solubility and pKa, is fundamental for its application in drug design, formulation, and biological studies. This document provides a comprehensive guide to the available data on the solubility and pKa of this compound, details established experimental protocols for their determination, and presents logical workflows for these characterizations. Due to a lack of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established methodologies for guanidine derivatives to provide a robust predictive and procedural framework.

Introduction to Guanidine Derivatives

Guanidine and its derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group imparts a high degree of basicity, with the protonated form, the guanidinium ion, being stabilized by resonance.[1] This inherent basicity and the ability to form multiple hydrogen bonds significantly influence the solubility and pKa of these compounds. Guanidines are known to be highly soluble in polar solvents.[2] The specific nature of substituents on the guanidine core, such as the 2-hydroxyethyl and methyl groups in the title compound, further modulates these properties.

Solubility Profile of this compound

General Solubility Characteristics of Guanidines:

-

Polar Solvents: Guanidine and its salts are typically highly soluble in water and other polar protic solvents due to their ability to form strong hydrogen bonds.[2] The presence of the hydroxyl group in this compound is expected to further enhance its aqueous solubility.

-

Aprotic Polar Solvents: Compounds like guanidinium 5,5'-azotetrazolate have shown high solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] Similarly, guanidine hydrochloride exhibits good solubility in DMF and N-methyl pyrrolidone (NMP).[4] It is therefore anticipated that this compound would also be soluble in these solvents.

-

Non-Polar Solvents: The solubility of guanidines in non-polar organic solvents is generally limited.[2]

Predicted Solubility:

Based on its structure, this compound is predicted to be highly soluble in water, methanol, and ethanol, and moderately soluble in solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexane and toluene is expected to be low.

Quantitative Solubility Data

While specific data for this compound is unavailable, the following table presents solubility data for a related compound, guanidine hydrochloride, to provide a comparative reference.[4]

| Solvent | Mole Fraction Solubility (at 298.15 K) |

| N,N-dimethylformamide (DMF) | 0.4017 |

| N,N-dimethylacetamide (DMAC) | 0.3400 |

| 2-methoxyethanol | 0.3330 |

| Methanol | 0.2017 |

| Ethanol | 0.1174 |

| Isopropanol | 0.08857 |

pKa of this compound

The pKa of a compound is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Guanidines are strong organic bases, with the pKa of guanidine itself being 13.6.[1]

Predicted pKa Values

Direct experimental determination of the pKa for this compound is not reported in the reviewed literature. However, computational predictions for related structures are available:

-

1-(2-Hydroxyethyl)guanidine: A predicted pKa of 15.21 has been reported.[5]

-

This compound dihydrogen phosphate: A predicted pKa of 1.84 is listed for this salt, which likely corresponds to the first dissociation of the phosphate group and not the guanidinium ion.[6]

The high predicted pKa for the structurally similar 1-(2-hydroxyethyl)guanidine aligns with the known strong basicity of the guanidine functional group. It is therefore highly probable that the pKa of this compound is also in the range of 13-14.

Experimental Protocols

For researchers seeking to definitively determine the solubility and pKa of this compound, the following established experimental methodologies are recommended.

Solubility Determination

A common and reliable method for determining the solubility of a compound in various solvents is the isothermal equilibrium method .

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid phase from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis or mass spectrometry) is used to quantify the dissolved compound.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid is determined.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A colorimetric method involving sodium nitroprusside has been described for guanidine derivatives.[7]

-

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Workflow for determining compound solubility.

pKa Determination

The pKa of a basic compound like this compound can be accurately determined using potentiometric titration .

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point. Computational methods can also be applied to refine the pKa value from the titration data.[8]

References

- 1. baranlab.org [baranlab.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. This compound dihydrogen phosphate | 6903-79-3 [chemicalbook.com]

- 7. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]

- 8. uregina.ca [uregina.ca]

Methodological & Application

Application Notes and Protocols for In Vitro Cardiotonic Guanidine Derivative Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing in vitro assays for the characterization of cardiotonic guanidine derivatives. The following sections detail the key assays, their underlying principles, and step-by-step protocols for their implementation.

Introduction to Cardiotonic Guanidine Derivatives

Guanidine derivatives represent a class of compounds with significant potential for the development of novel cardiotonic agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate cardiac muscle contraction and relaxation. A thorough in vitro evaluation is crucial to characterize their efficacy, potency, and potential cardiac liabilities.

Key In Vitro Assays

A panel of in vitro assays is essential for a comprehensive preclinical assessment of cardiotonic guanidine derivatives. The primary assays include:

-

Cardiomyocyte Contractility Assay: To directly measure the effect of the compounds on the force and kinetics of cardiomyocyte contraction.

-

Intracellular Calcium Transient Assay: To assess the impact of the compounds on the intracellular calcium dynamics that trigger muscle contraction.

-

cAMP Phosphodiesterase (PDE) Activity Assay: To determine if the compounds exert their effects by inhibiting PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

hERG Potassium Channel Assay: To evaluate the potential for off-target effects on the hERG channel, a critical component in cardiac repolarization, which can indicate pro-arrhythmic risk.

Cardiotonic Signaling Pathway

The positive inotropic effect of many cardiotonic agents is mediated through the β-adrenergic signaling pathway, which involves the elevation of intracellular cAMP.

Figure 1. Simplified diagram of the β-adrenergic signaling pathway in cardiomyocytes.

Cardiomyocyte Contractility Assay

Application Note: This assay directly measures the inotropic effects of guanidine derivatives on isolated cardiomyocytes. By analyzing parameters such as peak shortening, contraction velocity, and relaxation velocity, researchers can quantify the potency and efficacy of the compounds in modulating cardiac muscle function.

Experimental Protocol

1.1. Cardiomyocyte Isolation:

- Isolate ventricular myocytes from adult rats or mice via enzymatic digestion using collagenase and protease.

- Alternatively, use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

1.2. Cell Plating:

- Plate isolated cardiomyocytes on laminin-coated glass coverslips or in specialized contractility chambers.

- Allow cells to attach and stabilize for at least 2 hours in a CO₂ incubator.

1.3. Contractility Measurement:

- Mount the coverslip with attached cardiomyocytes on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix or similar).

- Perfuse the cells with Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 10 HEPES; pH 7.4) at 37°C.

- Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.

- Record baseline contractility for a stable period.

- Introduce the guanidine derivative at various concentrations to the perfusion solution and record the steady-state contractile response at each concentration.

1.4. Data Analysis:

- Analyze the recorded traces to determine the following parameters:

- Peak Shortening (PS): The maximal extent of cell shortening.

- Time-to-Peak (TTP): The time from stimulus to peak shortening.

- Time-to-90% Relaxation (TR90): The time from peak shortening to 90% relaxation.

- Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.

- Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.

- Construct concentration-response curves and calculate the EC₅₀ value for the increase in peak shortening.

Experimental Workflow

Figure 2. Workflow for the cardiomyocyte contractility assay.

Data Presentation

Table 1: Effect of Guanidine Derivatives on Cardiomyocyte Contractility

| Compound ID | EC₅₀ (µM) for Peak Shortening | Max % Increase in Peak Shortening | Effect on +dL/dt | Effect on -dL/dt |

| Control (Isoproterenol) | e.g., 0.01 | e.g., 150% | e.g., Increase | e.g., Increase |

| Guanidine Derivative 1 | Insert Data | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 2 | Insert Data | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 3 | Insert Data | Insert Data | Insert Data | Insert Data |

Intracellular Calcium Transient Assay

Application Note: This assay investigates the mechanism of action of cardiotonic guanidine derivatives by measuring their effects on intracellular calcium ([Ca²⁺]i) handling. Changes in the amplitude and kinetics of the calcium transient provide insights into whether the observed inotropic effects are mediated by alterations in calcium signaling.

Experimental Protocol

2.1. Cardiomyocyte Preparation:

- Isolate and plate cardiomyocytes as described in the contractility assay protocol.

2.2. Fluorescent Dye Loading:

- Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells in Tyrode's solution containing the dye for 20-30 minutes at room temperature, protected from light.

- Wash the cells with fresh Tyrode's solution to remove excess dye.

2.3. Calcium Transient Measurement:

- Mount the coverslip on an inverted microscope equipped for fluorescence imaging and a system for rapid wavelength switching (for ratiometric dyes like Fura-2) or a laser scanning confocal microscope.

- Pace the cardiomyocytes at 1 Hz and record baseline calcium transients.

- Introduce the guanidine derivative at various concentrations and record the steady-state calcium transients.

2.4. Data Analysis:

- Analyze the fluorescence signals to determine:

- Peak Amplitude of the Calcium Transient: The maximal increase in intracellular calcium concentration.

- Time-to-Peak: The time from stimulus to the peak of the calcium transient.

- Decay Kinetics (e.g., Tau or Time to 50% decay): The rate at which intracellular calcium returns to baseline.

- Construct concentration-response curves and calculate the EC₅₀ for the increase in the calcium transient amplitude.

Experimental Workflow

Figure 3. Workflow for the intracellular calcium transient assay.

Data Presentation

Table 2: Effect of Guanidine Derivatives on Intracellular Calcium Transients

| Compound ID | EC₅₀ (µM) for [Ca²⁺]i Amplitude | Max % Increase in [Ca²⁺]i Amplitude | Effect on Decay Kinetics (Tau) |

| Control (Isoproterenol) | e.g., 0.015 | e.g., 120% | e.g., Decrease |

| Guanidine Derivative 1 | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 2 | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 3 | Insert Data | Insert Data | Insert Data |

cAMP Phosphodiesterase (PDE) Activity Assay

Application Note: This assay determines if the cardiotonic effect of guanidine derivatives is due to the inhibition of phosphodiesterases, enzymes that degrade cAMP. A positive result in this assay suggests that the compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways that enhance cardiac contractility.

Experimental Protocol

3.1. Enzyme and Substrate Preparation:

- Use commercially available purified human cardiac PDE isoforms (e.g., PDE3, PDE4).

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

- Prepare a substrate solution containing cAMP. For radiometric assays, this will include [³H]-cAMP. For fluorescence-based assays, a non-labeled substrate is used.

3.2. Assay Procedure (Radiometric Example):

- In a microplate, add the reaction buffer, the guanidine derivative at various concentrations, and the PDE enzyme.

- Initiate the reaction by adding the [³H]-cAMP substrate solution.

- Incubate at 30°C for a defined period (e.g., 15-30 minutes).

- Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

- Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

- Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin (e.g., Dowex).

- Measure the radioactivity of the eluate using a scintillation counter.

3.3. Data Analysis:

- Calculate the percentage of PDE inhibition for each compound concentration relative to a control with no inhibitor.

- Construct concentration-response curves and determine the IC₅₀ value.

Experimental Workflow

Figure 4. Workflow for the cAMP phosphodiesterase activity assay.

Data Presentation

Table 3: Inhibition of Cardiac Phosphodiesterase Isoforms by Guanidine Derivatives

| Compound ID | PDE3 IC₅₀ (µM) | PDE4 IC₅₀ (µM) | Selectivity (PDE3 vs. PDE4) |

| Control (Milrinone) | e.g., 0.5 | e.g., >100 | e.g., >200-fold |

| Guanidine Derivative 1 | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 2 | Insert Data | Insert Data | Insert Data |

| Guanidine Derivative 3 | Insert Data | Insert Data | Insert Data |

hERG Potassium Channel Assay

Application Note: This assay is a critical safety screen to assess the potential of guanidine derivatives to cause drug-induced QT prolongation and torsades de pointes, a life-threatening cardiac arrhythmia. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a common cause of this adverse effect.

Experimental Protocol

4.1. Cell Culture:

- Use a stable cell line expressing the hERG potassium channel, such as HEK293 or CHO cells.

- Culture the cells under standard conditions.

4.2. Electrophysiology (Automated Patch-Clamp):

- Harvest the cells and prepare a single-cell suspension.

- Use an automated patch-clamp system (e.g., QPatch, Patchliner) for high-throughput screening.

- Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.

- Apply the guanidine derivative at a range of concentrations and record the resulting hERG currents.

4.3. Data Analysis:

- Measure the peak amplitude of the hERG tail current in the presence of each compound concentration.

- Calculate the percentage of hERG channel inhibition relative to the control.

- Generate a concentration-response curve and determine the IC₅₀ value.

Experimental Workflow

Figure 5. Workflow for the hERG potassium channel assay.

Data Presentation

Table 4: hERG Potassium Channel Inhibition by Guanidine Derivatives

| Compound ID | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / Cardiotonic EC₅₀) |

| Control (Dofetilide) | e.g., 0.01 | N/A |

| Guanidine Derivative 1 | Insert Data | Calculate |

| Guanidine Derivative 2 | Insert Data | Calculate |

| Guanidine Derivative 3 | Insert Data | Calculate |

Conclusion

The systematic application of these in vitro assays provides a robust framework for the preclinical evaluation of cardiotonic guanidine derivatives. By combining functional assessments of contractility and calcium handling with mechanistic studies on PDE inhibition and critical safety profiling of hERG channel activity, researchers can effectively identify and optimize promising lead candidates for the treatment of heart failure and other cardiac conditions.

Application Notes and Protocols: 1-(2-hydroxyethyl)-1-methylguanidine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are a class of organic compounds known to interact with a variety of biological targets, including several enzyme families. Their structural similarity to the guanidinium group of arginine allows them to act as competitive inhibitors for enzymes that utilize arginine as a substrate. Furthermore, their chemical properties can lead to interactions with enzyme active sites through hydrogen bonding and electrostatic interactions. This document outlines potential applications and experimental protocols for investigating 1-(2-hydroxyethyl)-1-methylguanidine as an inhibitor of clinically relevant enzymes, such as Nitric Oxide Synthases (NOS), Protein Disulfide Isomerase (PDI), and Arginases.

Potential Enzyme Targets

Based on the known inhibitory profiles of guanidine-containing compounds, this compound is a candidate for screening against the following enzyme families:

-

Nitric Oxide Synthases (NOS): These enzymes (iNOS, eNOS, nNOS) catalyze the production of nitric oxide (NO) from L-arginine. Overproduction of NO by iNOS is implicated in inflammatory diseases, making iNOS a valuable therapeutic target. Guanidine compounds, such as aminoguanidine and methylguanidine, are known inhibitors of NOS isoforms.[1][2][3]

-

Protein Disulfide Isomerase (PDI): PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins during their folding.[4] Inhibition of PDI is a potential therapeutic strategy for cancer and thrombosis.[5] Guanidine hydrochloride has been shown to inhibit PDI activity.[6][7]

-

Arginases: These enzymes hydrolyze L-arginine to ornithine and urea, thereby competing with NOS for the common substrate L-arginine. Upregulation of arginase is associated with cardiovascular and inflammatory diseases. Guanidinium-based compounds are known to inhibit arginase.[8][9]

Quantitative Data for Related Guanidine Compounds

The following table summarizes the inhibitory concentrations (IC50) of well-characterized guanidine compounds against potential target enzymes. This data is provided for comparative purposes to aid in determining appropriate starting concentrations for screening this compound.

| Compound | Target Enzyme | IC50 / Ki | Species | Reference |

| Aminoguanidine | iNOS | ~30 µM | Rat | [1] |

| Aminoguanidine | eNOS | >1000 µM | Rat | [1] |

| Methylguanidine | iNOS | ~3000 µM | Rat | [1] |

| N-monomethyl-L-arginine (L-NMMA) | iNOS | ~30 µM | Rat | [1] |

| N-monomethyl-L-arginine (L-NMMA) | eNOS | ~2 µM | Rat | [1] |

| Guanidine Hydrochloride | rhPDI | Mixed-type noncompetitive inhibition | Human | [6] |

| nor-NOHA | Arginase I | Ki = 500 nM | - | [8] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I | - | - | [8] |

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets. Commercially available kits are often the most convenient and reliable way to perform these assays.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)

This protocol is based on the Griess assay, which measures nitrite, a stable and oxidized product of nitric oxide.

Materials:

-

Purified iNOS or eNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin (for eNOS and nNOS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

-

This compound (test inhibitor)

-

L-NMMA or Aminoguanidine (positive control inhibitor)

-

Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

-

Sodium Nitrite (for standard curve)

-

96-well microplate

-